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Compound of Interest

Compound Name: Azetidin-3-one

Cat. No.: B1332698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Azetidin-3-one and its derivatives are pivotal building blocks in medicinal chemistry and drug

discovery. As structural isomers of the well-known β-lactams (azetidin-2-ones), these four-

membered nitrogen-containing heterocycles offer a unique combination of ring strain and

functionality. This strained ring system makes them versatile intermediates for the synthesis of

more complex, biologically active compounds. This guide provides a comprehensive overview

of the chemical structure, properties, synthesis, and reactivity of the azetidin-3-one core.

Chemical Structure and Properties
Azetidin-3-one is a saturated four-membered heterocycle containing a nitrogen atom and a

ketone functional group at the 3-position. The high ring strain of approximately 25.4 kcal/mol

dictates much of its reactivity. The unprotected form is often handled as its more stable

hydrochloride salt. For synthetic transformations, the nitrogen is commonly protected, with the

tert-butoxycarbonyl (Boc) group being a frequent choice.
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Caption: Chemical structure of the Azetidin-3-one ring.

The properties of Azetidin-3-one, its hydrochloride salt, and its N-Boc protected form are

summarized below for easy comparison.
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Property Azetidin-3-one
Azetidin-3-one
Hydrochloride

1-Boc-3-
azetidinone

Molecular Formula C₃H₅NO C₃H₆ClNO C₈H₁₃NO₃

Molecular Weight 71.08 g/mol 107.54 g/mol 171.19 g/mol

CAS Number 54044-11-0 17557-84-5 398489-26-4

Appearance -
Colorless or white

crystalline solid

White to off-white

crystalline powder

Melting Point - 290-300 °C 47-51 °C

Boiling Point -
139.7°C at 760 mmHg

(Predicted)

251.3±33.0 °C

(Predicted)

IUPAC Name azetidin-3-one
azetidin-3-

one;hydrochloride

tert-butyl 3-

oxoazetidine-1-

carboxylate

SMILES C1C(=O)CN1 C1C(=O)CN1.Cl
C1C(=O)N(C1)C(=O)

OC(C)(C)C

InChI
InChI=1S/C3H5NO/c5

-3-1-4-2-3/h4H,1-2H2

InChI=1S/C3H5NO.Cl

H/c5-3-1-4-2-

3;/h4H,1-2H2;1H

InChI=1S/C8H13NO3/

c1-8(2,3)12-7(11)9-4-

6(10)5-9/h4-5H2,1-

3H3

¹H NMR (CDCl₃, δ) - - 4.6 (s, 4H)

¹³C NMR (CDCl₃, δ) - -
28.2, 66.1, 81.1,

156.4, 203.0

IR (C=O stretch)
~1780 cm⁻¹ (strained

ketone)
-

~1785 cm⁻¹ (ketone),

~1700 cm⁻¹

(carbamate)

Note: Spectroscopic data are approximate and can vary based on solvent and experimental

conditions. Data for the unprotected Azetidin-3-one is limited due to its instability.

Synthesis of Azetidin-3-one Derivatives
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The synthesis of the azetidin-3-one core can be challenging. Common historical methods

include the cyclization of α-amino-α′-diazo ketones, which can suffer from low yields and the

use of hazardous reagents.[1] More modern approaches, such as gold-catalyzed oxidative

cyclizations, offer more flexible and safer routes.[1]

A widely used and crucial intermediate is 1-Boc-3-azetidinone. It is typically synthesized by the

oxidation of the corresponding alcohol, 1-Boc-3-hydroxyazetidine.

This protocol describes a common laboratory-scale synthesis of 1-Boc-3-azetidinone from 1-

Boc-3-hydroxyazetidine.[2]

Materials:

1-Boc-3-hydroxyazetidine

Oxalyl chloride (or equivalent activating agent)

Dimethyl sulfoxide (DMSO)

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Standard workup reagents (water, brine, saturated sodium bicarbonate)

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere

(e.g., nitrogen or argon).

A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride

solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (e.g.,

15 minutes).

A solution of 1-Boc-3-hydroxyazetidine in anhydrous DCM is then added dropwise, again

maintaining the temperature at -78 °C. The reaction is stirred for approximately 30-60
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minutes.

Triethylamine is added dropwise to the reaction mixture. The cooling bath is then removed,

and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

The reaction is quenched by the addition of water. The organic layer is separated, and the

aqueous layer is extracted with DCM.

The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl),

saturated sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield crude 1-Boc-3-azetidinone.

The crude product can be purified by silica gel flash chromatography.

Synthesis of 1-Boc-3-azetidinone
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Caption: Workflow for the Swern oxidation of 1-Boc-3-hydroxyazetidine.

Reactivity and Biological Significance
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The reactivity of azetidines is largely driven by their significant ring strain.[3] This makes them

susceptible to ring-opening reactions under various conditions, including nucleophilic attack.[4]

[5] The ketone at the 3-position provides a handle for a wide range of chemical transformations,

such as:

Nucleophilic Addition: The carbonyl group can undergo addition reactions with various

nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.

Reductive Amination: The ketone can be converted to an amine, providing a route to 3-

aminoazetidine derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of

an exocyclic double bond at the 3-position, creating versatile intermediates for further

functionalization, such as Michael additions.[6][7]

While the azetidin-2-one (β-lactam) ring is famous for its role in antibiotics like penicillins and

cephalosporins, the azetidin-3-one scaffold serves as a valuable building block for a different

range of therapeutic agents.[8][9][10][11] Its rigid, three-dimensional structure is desirable for

creating molecules that can fit into specific protein binding pockets.

Derivatives of azetidin-3-one are key intermediates in the synthesis of compounds targeting a

variety of diseases. For instance, functionalized azetidines are found in molecules with

applications as:

Anticancer agents

Antiviral compounds

Anti-inflammatory drugs

Central Nervous System (CNS) active agents[8]

The azetidine ring acts as a bioisostere for other cyclic structures and provides a means to fine-

tune the physicochemical properties of a drug candidate, such as solubility and metabolic

stability.
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The utility of the azetidin-3-one core in drug development follows a logical progression from a

simple building block to a complex, biologically active molecule.

Azetidin-3-one in Drug Discovery

Azetidin-3-one Core
(Protected)

Functionalization
(e.g., Reductive Amination, Wittig)

Introduce Diversity

Scaffold Elaboration
(Coupling, Cyclization)

Build Complexity

Biologically Active Molecule
(Drug Candidate)

Optimize Properties

Click to download full resolution via product page

Caption: Logical flow from core structure to drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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